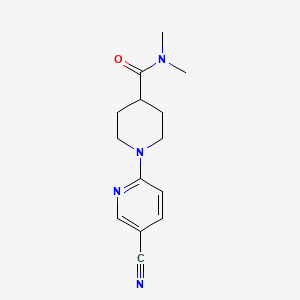

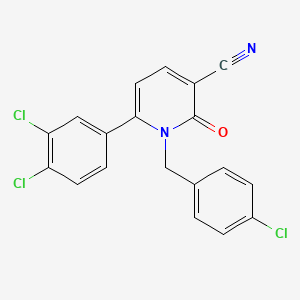

1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

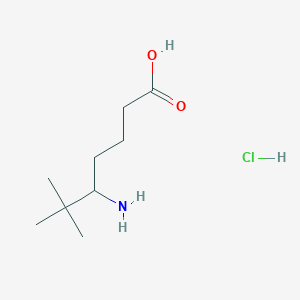

The compound “1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide” is a complex organic molecule. It contains a cyanopyridine group, which is a pyridine ring (a six-membered aromatic ring with one nitrogen atom and five carbon atoms) with a cyano group (C≡N) attached. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a carboxamide group (a carbonyl group (C=O) attached to an amine group (NH2)) .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The cyanopyridine group would contribute to the aromaticity of the molecule, while the piperidine ring would introduce a degree of saturation .Chemical Reactions Analysis

Again, while specific reactions involving “1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide” are not available, similar compounds are known to undergo a variety of reactions. For example, cyanoacetamides are known to react with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用

- Synthesis and Isolation (5-Cyanopyridin-2-yl)boronic acid and its esters are synthesized through regioselective halogen-metal exchange methods. These compounds, prepared from dihalopyridines, undergo palladium-catalyzed coupling, forming diverse pyridine libraries. Such methods are crucial for synthesizing novel halopyridinylboronic acids and esters, emphasizing the compound’s utility in the development of new pyridine structures.

- Sensing Applications Boronic acids, including (5-Cyanopyridin-2-yl)boronic acid, interact with diols and Lewis bases. As a result, they find applications in various sensing scenarios, including both homogeneous assays and heterogeneous detection. These applications extend to biological labeling, protein manipulation, and therapeutic development.

- Catalysis Boronic acids play a versatile role in organic reactions, particularly catalysis. For instance, they enable reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals in an enantioselective manner. This highlights their potential in creating densely functionalized cyclohexanes, making them valuable tools in catalytic processes.

- Fluorescence Quenching Studies Researchers have studied the fluorescent properties of (5-Cyanopyridin-2-yl)boronic acid, particularly its behavior in different solvents at room temperature. These insights are useful for sensor design and understanding the compound’s behavior.

- While not directly related to scientific research, a derivative of this compound, 1-[2-[(5-Cyanopyridin-2-yl)amino]-ethylamino]acetyl-2-(S)-pyrrolidine , has shown promise in improving metabolic profiles in nonhuman primates. Oral administration of this derivative significantly reduced plasma glucose levels during an oral glucose tolerance test .

Metabolic Profile Improvement

Chemodivergent Synthesis

将来の方向性

The future research directions for this compound could involve further exploration of its potential biological activities, such as its potential role in diabetes treatment, as suggested by the activity of similar compounds . Additionally, more research could be done to optimize the synthesis process and explore other potential reactions involving this compound.

特性

IUPAC Name |

1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-17(2)14(19)12-5-7-18(8-6-12)13-4-3-11(9-15)10-16-13/h3-4,10,12H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCPXQLRIWUZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCN(CC1)C2=NC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}nicotinamide](/img/structure/B2496096.png)

![4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2496101.png)

![7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2496103.png)

![Tert-butyl 4-[oxan-4-yl(prop-2-enoyl)amino]piperidine-1-carboxylate](/img/structure/B2496104.png)